(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine, also known as 3-(1,3-thiazol-5-yl)propan-1-amine, is an organic compound that features a thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The molecular formula of this compound is with a molecular weight of approximately 158.22 g/mol. This compound is classified under thiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine typically involves the alkylation of a thiazole derivative with a suitable amine precursor. A common method includes the reaction of 4-methylthiazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually conducted in the presence of bases like sodium hydroxide or potassium carbonate, with heating to promote the formation of the desired product.
The compound features a thiazole ring attached to a propan-1-amine chain. The structural representation can be described as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 158.22 g/mol |
IUPAC Name | (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine |
InChI Key | FRIMRCTZPRCLMW-UHFFFAOYSA-N |
(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine can undergo several chemical reactions:
Reaction Type | Product Type |
---|---|
Oxidation | Sulfoxides and sulfones |
Reduction | Dihydrothiazole derivatives |
Substitution | Various substituted amines |
The mechanism of action for (1S)-1-(1,3-Thiazol-5-YL)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The thiazole moiety can enhance binding affinity and specificity towards these targets, potentially leading to various biological effects including modulation of enzyme activity and receptor signaling pathways.
The compound is typically a liquid at room temperature with distinct odor characteristics associated with amines. It exhibits moderate solubility in polar solvents due to its amine functional group.
The presence of the thiazole ring contributes to its reactivity profile, allowing it to participate in various chemical transformations such as nucleophilic substitutions and redox reactions.
(1S)-1-(1,3-Thiazol-5-YL)propan-1-amine has several applications in scientific research:
This compound exemplifies the significance of thiazole derivatives in both academic research and industrial applications due to their versatile chemical properties and biological activities.
The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, was first synthesized in 1887 by Hantzsch and Weber via the reaction of α-halocarbonyl compounds with thioamides—a method still foundational in modern synthetic chemistry [2] [5] . This scaffold’s versatility was recognized early in the 20th century with the isolation of thiamine (vitamin B₁), establishing its biological relevance. The 1940s marked a breakthrough with the discovery of penicillin, whose β-lactam-thiazolidine core revolutionized antibiotic therapy . Subsequent decades saw systematic exploration of thiazole derivatives, leading to FDA-approved drugs across therapeutic categories. By the 1980s, nizatidine (antiulcer) and arotinolol (antihypertensive) emerged, leveraging thiazole’s ability to modulate histamine H₂ receptors and β-adrenergic pathways . The 2000s witnessed anticancer agents like dasatinib, where the thiazole ring enables kinase inhibition by binding to ATP pockets. Today, >18 FDA-approved drugs incorporate thiazole, and >90 candidates are in clinical trials, underscoring its "privileged scaffold" status in drug discovery [5] .
Table 1: Key Thiazole-Containing Drugs and Their Therapeutic Applications
Drug Name | Therapeutic Category | Primary Target/Mechanism | FDA Approval Year |
---|---|---|---|
Penicillin G | Antibiotic | Bacterial transpeptidase inhibitor | 1940s |
Nizatidine | Antiulcer | Histamine H₂ receptor antagonist | 1988 |
Dasatinib | Anticancer (CML) | BCR-ABL tyrosine kinase inhibitor | 2006 |
Ritonavir | Antiviral (HIV) | HIV-1 protease inhibitor | 1996 |
Febuxostat | Antigout | Xanthine oxidase inhibitor | 2009 |
Chiral thiazole-amines, exemplified by (1S)-1-(1,3-thiazol-5-yl)propan-1-amine, derive their bioactivity from stereospecific interactions with biological targets. The thiazole ring’s electron-rich sulfur and sp²-hybridized nitrogen enable hydrogen bonding, π-stacking, and coordination with metal ions in enzyme active sites [5] . The chiral amine moiety adjacent to the thiazole introduces stereocenters critical for target selectivity. For instance, dopamine D₃ receptor agonists like pramipexole use the thiazole-chiral amine motif to achieve blood-brain barrier penetration and receptor subtype specificity (Kᵢ = 3.9 nM for D₃ vs. >10,000 nM for β₂-AR) [9]. In the case of (1S)-1-(1,3-thiazol-5-yl)propan-1-amine, the (S)-configuration at the C1 position allows optimal spatial orientation for binding G-protein-coupled receptors (GPCRs) or enzymes. Computational studies reveal that the amine group forms salt bridges with aspartate residues in receptors, while the thiazole’s nitrogen acts as a hydrogen-bond acceptor, enhancing binding affinity [9]. Modifications to the propyl linker length or amine substitution (e.g., methyl vs. phenylalkyl) alter pharmacokinetics; elongating the chain from C3 to C4 in ADS-531 analogs increased histamine H₃ receptor affinity (pA₂ = 8.38) due to improved hydrophobic contact [9].
Stereochemistry dictates the efficacy and safety profiles of thiazole derivatives, as biological systems exhibit distinct responses to enantiomers. For example:
For 1,3-thiazol-5-yl derivatives like (1S)-1-(1,3-thiazol-5-yl)propan-1-amine, the (S)-configuration is hypothesized to enhance binding to aminergic receptors (e.g., H₃ or dopamine receptors) due to complementary chirality in binding pockets. Enzymes such as monoamine oxidases (MAOs) exhibit stereoselectivity; MAO-A preferentially metabolizes (R)-amines, while MAO-B favors (S)-isomers [4] [9]. Molecular docking of the (S)-enantiomer reveals stronger van der Waals contacts with hydrophobic subpockets of H₃ receptors compared to its (R)-counterpart [9]. Regulatory guidelines (e.g., FDA’s 1992 policy) now require stereochemical characterization during drug development, driving the adoption of asymmetric synthesis and chiral chromatography for single-enantiomer thiazole drugs [1] .
Table 2: Impact of Stereochemistry on Pharmacological Properties of Selected Drugs
Compound | Enantiomer Activity | Pharmacological Consequence |
---|---|---|
Citalopram | (S)-enantiomer: 2× higher SERT inhibition | Escitalopram approved as single enantiomer |
Albuterol | (S)-enantiomer: bronchodilation; (R)-form: toxicity | Levalbuterol ((R)-enantiomer) marketed separately |
Ketamine | (S)-enantiomer: anesthetic; (R)-form: weaker effect | (S)-Ketamine approved for depression |
Thiazole-amines | (S)-configuration: optimal receptor fit | Potential for higher potency and selectivity |
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 9005-53-2
CAS No.: 1326-83-6
CAS No.:
CAS No.: